Benzooxazole-2-carboxylic acid
Description
Significance of the Benzoxazole (B165842) Scaffold in Chemical Sciences
The benzoxazole scaffold, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a cornerstone in medicinal chemistry and materials science. innovareacademics.inindexcopernicus.com This structural motif is present in a vast number of biologically active compounds, making it a privileged structure in drug discovery. ijrrjournal.comnajah.edu The versatility of the benzoxazole ring system allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with varied pharmacological activities. innovareacademics.inindexcopernicus.com
The significance of the benzoxazole scaffold is underscored by its presence in numerous compounds exhibiting a broad spectrum of biological activities, including:
Antimicrobial indexcopernicus.com
Antifungal indexcopernicus.com
Antiviral
Anticancer najah.edu
Anti-inflammatory ijrrjournal.com
Anticonvulsant indexcopernicus.com
The ability of the benzoxazole nucleus to interact with various biological targets, such as enzymes and receptors, is a key factor driving its extensive investigation. najah.edu The nitrogen and oxygen atoms within the scaffold can act as hydrogen bond acceptors, facilitating noncovalent interactions with biological macromolecules. najah.edu
Historical Context of Research on Benzoxazole-2-carboxylic acid and its Derivatives
Research into benzoxazole derivatives has a long history, with initial studies focusing on their synthesis and basic chemical properties. The development of new synthetic methodologies has been a continuous area of research, allowing for the creation of a wide array of substituted benzoxazoles. indexcopernicus.com A pivotal aspect of historical research has been establishing the structure-activity relationship (SAR), which explores how different substituents on the benzoxazole core influence its biological effects. innovareacademics.in
Early investigations into the antimicrobial properties of benzoxazole derivatives laid the groundwork for their development as potential therapeutic agents. indexcopernicus.com Over the years, research has expanded to explore their efficacy against a multitude of diseases. For instance, some derivatives have been investigated for their potential in cancer therapy, with studies showing they can inhibit the growth of cancer cells. biosynth.com
Current Research Landscape and Future Directions in Benzoxazole-2-carboxylic acid Studies
The current research landscape for Benzooxazole-2-carboxylic acid and its derivatives is vibrant and multifaceted. A significant area of focus remains in the field of medicinal chemistry, with ongoing efforts to design and synthesize novel derivatives with enhanced and more specific biological activities. najah.eduevitachem.com Researchers are exploring the use of these compounds as anticancer agents, with some studies indicating they can inhibit enzymes crucial for cancer cell proliferation. evitachem.com
Recent studies have highlighted the antimicrobial activity of this compound itself. For example, one study demonstrated its effectiveness against Staphylococcus aureus. wisdomlib.orgresearchgate.net The synthesis of various derivatives, such as 3-Benzooxazol-2-yl-propionic acid and 2-Benzooxazol-2-yl-benzoic acid, has also been a subject of investigation to evaluate their antimicrobial potential. researchgate.net
Future research is expected to delve deeper into the molecular mechanisms of action of these compounds. Understanding how they interact with their biological targets at a molecular level will be crucial for the rational design of more potent and selective drugs. Furthermore, the application of benzoxazole derivatives in materials science is a growing field of interest, with potential uses in the development of organic light-emitting diodes (OLEDs) and other electronic materials. lookchem.com The exploration of green chemistry principles in the synthesis of these compounds is also likely to be a key future direction. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJOERCBNIOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608772 | |
| Record name | 1,3-Benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21598-08-3 | |
| Record name | 1,3-Benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzooxazole 2 Carboxylic Acid and Its Analogs
Classical and Conventional Synthetic Approaches
Traditional methods for the synthesis of the benzoxazole (B165842) scaffold remain fundamental in organic synthesis. These approaches often involve the condensation of a 2-aminophenol (B121084) with a suitable C2-synthon, followed by cyclization.
The most common and direct route to 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides, esters, or aldehydes. nih.govnih.govajchem-a.com This reaction is typically promoted by acid catalysts and often requires high temperatures to facilitate the dehydration and subsequent cyclization to form the oxazole (B20620) ring. researchgate.netresearchgate.net For the synthesis of benzooxazole-2-carboxylic acid specifically, the corresponding dicarboxylic acid derivative or a precursor that can be later converted to a carboxylic acid is often employed.
Various reagents and conditions have been explored to optimize this condensation. For instance, methanesulfonic acid has been shown to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, proceeding through an in-situ generated acid chloride intermediate. researchgate.net This method demonstrates compatibility with a wide range of functional groups on both the carboxylic acid and the 2-aminophenol. researchgate.net
The direct coupling of carboxylic acids with 2-aminophenol can also be achieved under metal- and solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. researchgate.net This approach is suitable for a variety of aliphatic, aromatic, and heteroaromatic carboxylic acids. researchgate.net
Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
| 2-Aminophenol Derivative | Carboxylic Acid/Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminophenol | Benzaldehyde | Brønsted acidic ionic liquid gel, 130 °C, solvent-free | 2-Phenylbenzoxazole | 98 | nih.gov |
| 2-Aminophenol | Aromatic Aldehydes | Fe3O4@SiO2-SO3H, 50 °C, solvent-free | 2-Arylbenzoxazoles | High | ajchem-a.com |
| 2-Aminophenol | Carboxylic Acids | Methanesulfonic acid | 2-Substituted benzoxazoles | Excellent | researchgate.net |
| 2-Aminophenol | Benzaldehyde | LAIL@MNP, 70 °C, sonication | 2-Phenylbenzoxazole | up to 90 | nih.gov |
Cyclization reactions are at the heart of benzoxazole synthesis, transforming a linear precursor into the final bicyclic ring system. These can be categorized into intramolecular strategies and those facilitated by external energy sources like microwaves.
Intramolecular cyclization is a key step in many benzoxazole syntheses, typically following the initial condensation of a 2-aminophenol with a carbonyl compound. The intermediate, often a Schiff base or an amide, undergoes a ring-closing reaction where the hydroxyl group of the aminophenol attacks the electrophilic carbon, leading to the formation of the oxazole ring. nih.gov This process is often irreversible due to the subsequent dehydration that forms the stable aromatic benzoxazole system. nih.gov
One common strategy involves the intramolecular cyclization of o-haloanilides, which can be catalyzed by copper. organic-chemistry.org Another approach is the Dess-Martin periodinane (DMP) mediated intramolecular cyclization of phenolic azomethines at room temperature, which efficiently yields substituted benzoxazoles. organic-chemistry.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzoxazoles. eurekaselect.comresearchgate.netbenthamdirect.com Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods. eurekaselect.com
A notable application of this technology is the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol using Lawesson's reagent as a promoter. researchgate.netorganic-chemistry.org This method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids, providing good yields. organic-chemistry.org Furthermore, microwave-assisted protocols have been developed for the condensation of 2-aminophenol with aldehydes, nitriles, and other functional groups to afford benzoxazole derivatives. eurekaselect.comresearchgate.net Hydrogen peroxide has been used as a safe and inexpensive oxidant in microwave-assisted cyclodesulfurization reactions to produce benzoxazoles. tandfonline.comtandfonline.com
Table 2: Microwave-Assisted Synthesis of Benzoxazoles
| Reactants | Reagent/Catalyst | Conditions | Product | Yield | Reference |
| 2-Aminophenol, Carboxylic Acids | Lawesson's reagent | Microwave, solvent-free | 2-Substituted benzoxazoles | Good | researchgate.netorganic-chemistry.org |
| Isothiocyanates, o-Substituted anilines | Hydrogen peroxide | Microwave irradiation | Benzoxazoles | Not specified | tandfonline.comtandfonline.com |
| o-Aminophenol, Aldehydes | PIFA | Microwave, one-pot | 2-Substituted benzoxazoles | Good to excellent | researchgate.net |
| o-Aminophenol, Carboxylic Acids | Cyanuric chloride (TCT) | Microwave | Substituted benzoxazoles | Not specified | ijpbs.com |
Cyclization Reactions
Advanced and Green Chemistry Synthetic Strategies
In response to the growing demand for environmentally friendly chemical processes, advanced and green synthetic strategies for benzoxazole-2-carboxylic acid and its analogs have been developed. These methods focus on the use of less hazardous reagents, recyclable catalysts, and energy-efficient reaction conditions.
Metal catalysts, particularly copper and palladium, have played a significant role in the development of efficient synthetic routes to benzoxazoles. acs.org These catalysts can facilitate C-O and C-N bond formation, which are crucial steps in the construction of the benzoxazole ring.
Copper-catalyzed methods are particularly prevalent. For instance, copper(II) oxide nanoparticles have been used as a heterogeneous, recyclable catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles in a ligand-free process. organic-chemistry.org A combination of a Brønsted acid and copper iodide (CuI) has also been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.orgacs.org Furthermore, copper-catalyzed tandem reactions have been developed for the one-pot synthesis of benzoxazole derivatives. researchgate.net
Palladium-catalyzed reactions have also been employed, such as in the synthesis of 2-aryl benzoxazoles using a palladium-supported nanocatalyst in the presence of oxygen as the oxidant. nih.gov These metal-catalyzed approaches often offer high yields and good functional group tolerance under milder reaction conditions than their classical counterparts. nih.gov
Table 3: Metal-Catalyzed Synthesis of Benzoxazole Derivatives
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
| o-Bromoaryl derivatives | Copper(II) oxide nanoparticles | DMSO, air | Substituted benzoxazoles | Not specified | organic-chemistry.org |
| 2-Aminophenols, β-Diketones | Brønsted acid and CuI | Not specified | 2-Substituted benzoxazoles | Not specified | organic-chemistry.orgacs.org |
| 2-Aminophenol, Aldehydes | Palladium-supported nanocatalyst | O2, K2CO3, DMF, 80 °C | 2-Phenyl benzoxazole | 83-95 | nih.gov |
| 2-Aminophenol, Benzaldehyde | EG–G2–Pd | Ethanol (B145695), 50 °C | 2-Phenylbenzoxazole | 88 | nih.gov |
| 2-Aminophenol, Aldehydes | Ag@Fe2O3 core-shell nanoparticles | Room temperature | 2-Aryl benzoxazoles | 88-97 | ckthakurcollege.net |
Ionic Liquid-Mediated Syntheses
Ionic liquids (ILs) have emerged as green and efficient media and/or catalysts for the synthesis of benzoxazoles, offering advantages such as high selectivity, mild reaction conditions, and catalyst recyclability. researchgate.netresearchgate.net
One approach involves the direct condensation of 2-aminophenol with carboxylic acids in the presence of an ionic liquid. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) has been successfully employed as both the solvent and catalyst for this transformation at elevated temperatures. researchgate.net This method provides excellent yields for a variety of substituted carboxylic acids. researchgate.net
Heterogeneous catalysts based on ionic liquids have also been developed. A reusable Brønsted acidic ionic liquid gel (BAIL gel), created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), has proven to be a highly efficient catalyst for the synthesis of benzoxazoles from 2-aminophenol and aldehydes under solvent-free conditions. nih.govacs.org This system simplifies product purification and allows for the recovery and reuse of the catalyst without significant loss of activity. acs.org
Furthermore, magnetic nanoparticle-supported ionic liquids, such as imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄, have been utilized. These catalysts facilitate the reaction under solvent-free sonication, leading to rapid reaction times (30 minutes) and high yields (up to 90%). The magnetic nature of the support allows for easy separation and recycling of the catalyst. researchgate.net Another example is the use of 1-butylpyridinium (B1220074) iodide ([BPy]I) as a recyclable catalyst for the direct oxidative amination of benzoxazoles. nih.gov
Table 1: Examples of Ionic Liquid-Mediated Synthesis of Benzoxazole Derivatives
| Ionic Liquid/Catalyst | Reactants | Conditions | Yield | Reference |
| [bmim]BF₄ | 2-Aminophenol, Carboxylic Acids | Ambient, High Temp. | Excellent | researchgate.net |
| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | 2-Aminophenol, Aldehydes | 130 °C, Solvent-free | 98% | acs.org |
| Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) | 2-Aminophenol, Aldehydes | 70 °C, Sonication, Solvent-free | Moderate to High | nih.gov |
| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazole, Secondary Amines | Room Temp. | Up to 97% | nih.gov |
One-Pot Reaction Sequences for Benzoxazole-2-carboxylic acid Formation
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, resources, and minimizing waste. Several one-pot methodologies have been established for the direct synthesis of 2-substituted benzoxazoles from carboxylic acids.
A prominent method involves the reaction of a carboxylic acid with 2-aminophenol catalyzed by methanesulfonic acid (MeSO₃H). publish.csiro.auresearchgate.net In this process, the carboxylic acid is converted in situ to an acid chloride, which then reacts with 2-aminophenol to form a 2-hydroxyanilide intermediate. Subsequent cyclodehydration, promoted by the acid catalyst, affords the benzoxazole derivative in excellent yields. publish.csiro.au This reaction is compatible with a wide range of functional groups on both the carboxylic acid and the 2-aminophenol. publish.csiro.auresearchgate.net
Another effective one-pot protocol for synthesizing benzoxazole-2-carboxylate derivatives utilizes the Mitsunobu reagent (diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃)). marmara.edu.tr This reaction proceeds via the cyclization of ethyl-oxalamide derivatives of 2-aminophenol under mild conditions. marmara.edu.tr
Lawesson's reagent has also been employed as an efficient promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org This method is applicable to various aromatic, heteroaromatic, and aliphatic carboxylic acids, providing good yields. organic-chemistry.org Additionally, the Deoxo-Fluor reagent facilitates a one-pot conversion of carboxylic acids to oxazolines, a related heterocyclic system. nih.gov The reaction involves the in situ formation of an acid fluoride, followed by reaction with an amino alcohol. nih.gov
Chemo-Enzymatic Synthesis and Biosynthetic Pathways
While direct enzymatic synthesis of this compound is not extensively documented, chemo-enzymatic strategies and an understanding of relevant biosynthetic pathways offer a foundation for developing such methods. The core principle involves the enzymatic activation of carboxylic acids, typically into coenzyme A (CoA) thioesters, which then serve as substrates for subsequent enzymatic transformations. nih.gov
In nature, polyketide synthases (PKSs) catalyze the decarboxylative condensation of carboxylic acids (as CoA esters) to build complex natural products. nih.gov A plausible chemo-enzymatic approach to this compound could involve a similar strategy. The synthesis would begin with the activation of a precursor carboxylic acid to its corresponding CoA derivative using a CoA ligase, such as benzoate-CoA ligase (BadA). nih.gov This enzymatic step is often powered by the hydrolysis of ATP. nih.gov
For example, malonyl-CoA can be prepared chemo-enzymatically from malonate, CoA, and ATP using malonyl-CoA synthetase (MCS). nih.gov This activated building block could then, in a hypothetical pathway, be condensed with an activated 2-aminophenol derivative by a specialized synthase enzyme to form the benzoxazole ring. The development of such a pathway would rely on enzyme discovery and protein engineering to create a synthase capable of catalyzing the specific cyclization reaction.
Regioselectivity and Stereoselectivity in Benzoxazole-2-carboxylic acid Synthesis
Control over regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules, including substituted benzoxazoles.
Regioselectivity in benzoxazole synthesis often pertains to the control of cyclization when using substituted 2-aminophenols or alternative reaction pathways. Research has shown that in the synthesis of benzoxazole-2-carboxylates via a Mitsunobu reaction, the cyclization proceeds with a preference for a 5-endo-trig pathway over a 6-exo-trig alternative. marmara.edu.tr The electronic nature of substituents on the 2-aminophenol ring also influences the outcome; electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position have been observed to increase the yield of the cyclized product. marmara.edu.tr Furthermore, divergent regioselective synthesis has been demonstrated where, from a common intermediate, either a 2-substituted benzoxazole or a 3-substituted benzisoxazole can be formed by altering the reaction conditions. organic-chemistry.org Syntheses conducted in ionic liquids have also been noted to proceed with high regioselectivity. researchgate.net
Stereoselectivity is primarily relevant when introducing chiral centers into the benzoxazole structure, which is often achieved by using chiral starting materials. core.ac.uk For instance, C₂-symmetric enantiomerically pure bisbenzoxazole ligands have been synthesized starting from L- and D-tartaric acids, using a Mitsunobu reaction to effect the ring-closing step. core.ac.uk Another approach involves a Pinner condensation to form chiral 4-hydroxybenzoxazoles. In this method, a cyanohydrin derived from a chiral aldehyde is converted in situ to an imidate ester, which then reacts with a substituted 2-aminoresorcinol (B1266104) to construct the chiral benzoxazole system. core.ac.uk
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is key to maximizing the yield and purity of this compound and its analogs. This involves the systematic variation of parameters such as solvents, catalysts, temperature, and reactant stoichiometry.
For the synthesis of 2-substituted benzoxazoles from carboxylic acids, the choice of acid catalyst is critical. While various protic acids can be used, methanesulfonic acid has been identified as a highly effective catalyst for the cyclodehydration step. publish.csiro.au In other systems, such as the synthesis of oxazoles from carboxylic acids and alkyl isocyanoacetates, optimization of the base (e.g., DMAP) and temperature (e.g., 40 °C) was found to be crucial for achieving excellent yields in short reaction times. nih.govacs.org
The development of heterogeneous catalysts, like the Brønsted acidic ionic liquid gel, has also involved significant optimization. Screening of traditional Brønsted and Lewis acids revealed low catalytic activities, whereas the BAIL gel afforded a 98% yield under optimized solvent-free conditions at 130 °C for 5 hours. acs.org Similarly, for a triphenylbismuth (B1683265) dichloride-promoted synthesis, screening of solvents and reagent ratios showed that using a 1:2:2 ratio of 2-aminophenol, thioamide, and Ph₃BiCl₂ in 1,2-dichloroethane (B1671644) gave the highest yield (99%). beilstein-journals.org
Table 2: Optimization of Reaction Conditions for Benzazole Synthesis
| Reaction | Parameter Optimized | Optimal Condition | Result | Reference |
| 2-Aminophenol + Benzaldehyde | Catalyst | Brønsted Acidic Ionic Liquid Gel (1 mol%) | 98% yield | acs.org |
| Carboxylic Acid + Isocyanoacetate | Base / Temperature | DMAP / 40 °C | 96% yield | nih.govacs.org |
| 2-Aminophenol + Thioamide | Solvent / Stoichiometry | 1,2-DCE / 1:2:2 ratio | 99% yield | beilstein-journals.org |
| 3,4-Diaminobenzoic acid + Diketone | Time / Temperature | 60 min / 150 °C | 86% yield (minimized side-product) | uni-konstanz.de |
Solvent Effects on Reaction Outcomes
The choice of solvent can significantly impact the reaction rate, yield, and selectivity of benzoxazole synthesis. In the triphenylbismuth dichloride-promoted synthesis of 2-substituted benzoxazoles, a screening of various solvents including 1,2-dichloroethane (1,2-DCE), chloroform, ethanol (EtOH), tetrahydrofuran (B95107) (THF), toluene, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) was performed. The results indicated that 1,2-DCE provided the highest yield (99%), while solvents like THF, toluene, DMF, and DMSO were found to be inefficient. beilstein-journals.org
In other cases, moving away from conventional organic solvents has proven beneficial. The use of ionic liquids, such as [bmim]BF₄, as the reaction medium can enhance selectivity. researchgate.net A major advancement has been the development of solvent-free reaction conditions. nih.gov The use of a heterogeneous Brønsted acidic ionic liquid gel allows the reaction between 2-aminophenol and aldehydes to proceed efficiently at 130 °C without any solvent, which simplifies the workup process and aligns with the principles of green chemistry. acs.org Similarly, Lawesson's reagent has been used to promote benzoxazole synthesis from carboxylic acids under solvent-free microwave conditions. organic-chemistry.org
Catalyst Systems and Their Influence
A wide array of catalyst systems has been developed for the synthesis of benzoxazoles, each with its own advantages regarding activity, selectivity, and reaction conditions.
Brønsted and Lewis Acids: Simple protic acids like methanesulfonic acid (MeSO₃H) and para-toluenesulfonic acid are effective catalysts for the cyclization step in the reaction between 2-aminophenols and carboxylic acids or their derivatives. publish.csiro.auresearchgate.net Lewis acids such as samarium triflate have also been used to catalyze the condensation of 2-aminophenols with aldehydes in aqueous media. organic-chemistry.org
Ionic Liquid-Based Catalysts: As previously discussed, ionic liquids can function as catalysts themselves, or they can be functionalized to create highly effective catalytic systems. Brønsted acidic ionic liquid (BAIL) gels serve as recyclable, heterogeneous catalysts that operate efficiently under solvent-free conditions. nih.govacs.org
Metal-Based Catalysts: Various metal-based catalysts have been reported. These include palladium complexes, copper(II) oxide nanoparticles, and mixed-metal oxides like TiO₂–ZrO₂. nih.govorganic-chemistry.org Triphenylbismuth dichloride has been shown to be an effective promoter for the synthesis of benzoxazoles from thioamides. beilstein-journals.org
Other Promoters and "Green" Catalysts: Reagents like Lawesson's reagent and triflic anhydride (B1165640) (Tf₂O) have been used to promote the necessary transformations for benzoxazole formation. organic-chemistry.orgnih.gov In a move towards more environmentally friendly processes, materials like fly ash and heterogeneous base catalysts such as KF-Al₂O₃ have been investigated and shown to be effective for synthesizing 2-substituted benzoxazoles. nih.govnih.gov
Derivatization Strategies for this compound
This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. The presence of the carboxylic acid group at the 2-position, along with the potential for substitution on the benzene (B151609) ring, allows for diverse structural modifications. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities. Key derivatization strategies include transformations of the carboxylic acid moiety and functionalization of the benzoxazole ring system.
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for enhancing properties such as cell permeability and metabolic stability.
Esterification of this compound can be achieved through various standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water to drive the equilibrium towards the ester product. Another effective method is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the reaction with alcohols under mild conditions.
For instance, the synthesis of benzoxazole-2-carboxylate derivatives has been reported via a one-pot protocol involving the cyclization of ethyl-oxalamide derivatives of 2-aminophenol using Mitsunobu reagents (diethyl azodicarboxylate and triphenylphosphine). researchgate.net This method directly yields benzoxazole derivatives with an ester group at the C-2 position. researchgate.net
Amidation of the carboxylic acid group is another critical derivatization strategy. This is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), are also widely employed to facilitate amide bond formation under milder conditions, minimizing side reactions and racemization for chiral amines. thermofisher.com
Recent studies have also explored the use of reagents like Deoxo-Fluor for the direct one-pot conversion of carboxylic acids into their corresponding amides with excellent yields under mild conditions. nih.gov This method involves the in-situ formation of an acid fluoride, which is more reactive than the corresponding acid chloride and reacts smoothly with amines. nih.gov
Table 1: Reagents for Esterification and Amidation of this compound
| Transformation | Reagent(s) | Conditions |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux, Dean-Stark trap |
| Esterification | Alcohol, DCC, DMAP | Room temperature |
| Amidation | SOCl₂ or (COCl)₂, then Amine | Typically 0 °C to room temperature |
| Amidation | Amine, EDAC, HOBt/NHS | Room temperature |
| Amidation | Amine, Deoxo-Fluor | Mild conditions |
Functionalization at Other Positions of the Benzoxazole Ring
Beyond the carboxylic acid group, the benzoxazole ring itself can be functionalized at various positions on the benzene moiety (typically positions 4, 5, 6, and 7). These modifications can significantly influence the electronic properties and biological activity of the resulting derivatives. The nature and position of substituents on the benzene ring can affect the yield and regioselectivity of synthetic transformations.
For example, in the synthesis of benzoxazole-2-carboxylate derivatives, it has been observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring can increase the yield of the cyclization product. researchgate.net This suggests that the electronic nature of the substituents plays a crucial role in the reactivity of the benzoxazole system.
Common functionalization reactions on the aromatic ring include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which serves as a handle for further derivatization.
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These halogenated derivatives are valuable precursors for cross-coupling reactions.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be challenging on heterocyclic systems and may require specific catalysts and conditions.
The position of these electrophilic aromatic substitutions is directed by the existing heteroatoms and any substituents already present on the benzene ring.
Synthesis of Amide Derivatives
The synthesis of amide derivatives of this compound is a particularly important area of research due to the prevalence of the amide bond in biologically active molecules. As mentioned, these are typically synthesized by coupling the carboxylic acid with a diverse range of amines.
The general procedure involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine. The choice of coupling reagent and reaction conditions is critical to ensure high yields and purity of the final amide product.
A study on the amidation of carboxylic acids highlighted the use of acid chlorides as reactive intermediates. bohrium.com The condensation of acid chlorides of various carboxylic acids with amines of different structures has been shown to be an effective method for forming amide bonds, leading to the synthesis of mono- and dicarboxyamide derivatives of heterocyclic compounds, including benzoxazoles. bohrium.com
The Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base, is a classic and often effective method for this transformation. bohrium.com Modern advancements have led to the development of numerous catalytic systems that can facilitate direct amidation without the need to first form the acyl chloride, offering a more atom-economical approach. bohrium.com
Table 2: Examples of Amine Substrates for Amide Derivatives of this compound
| Amine Type | Example | Potential Application of Derivative |
| Aliphatic Amines | Propylamine, Cyclohexylamine | Modulation of lipophilicity |
| Aromatic Amines | Aniline, Substituted Anilines | Introduction of further aromatic interactions |
| Heterocyclic Amines | Piperidine, Morpholine | Improvement of pharmacokinetic properties |
| Amino Acids | Glycine (B1666218) methyl ester, Alanine ethyl ester | Synthesis of peptide-like structures |
The synthesis of a series of benzothiazole (B30560) amide derivatives through a nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds provides a relevant synthetic strategy that can be adapted for this compound. rsc.org This involves activating the carboxylic acid (in this case, cinnamic acid derivatives) and reacting it with the amino group on the heterocyclic core. Conversely, the amino group for the amide can come from an external amine reacting with the activated carboxylic acid of the benzooxazole scaffold.
Theoretical and Computational Investigations of Benzooxazole 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and spectroscopic properties with high accuracy.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular structure and various quantum chemical properties. Studies on benzoxazole (B165842) derivatives often utilize DFT calculations, for instance at the B3LYP/6-31+G(d,p) level of theory, to analyze their structural, geometric, and electronic properties. Such calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
The electronic structure is further elucidated by analyzing the distribution of electron density. This helps in understanding how charge is distributed across the molecule, which is crucial for predicting its reactivity and intermolecular interactions.
Table 1: Representative Geometric Parameters of a Benzoxazole Scaffold Calculated by DFT Note: These are typical values for a benzoxazole ring system and may vary slightly for Benzooxazole-2-carboxylic acid.
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
| Bond Length | C1-C2 | 1.39 | Bond Angle | O1-C1-N1 | 115.0 |
| Bond Length | C1-O1 | 1.37 | Bond Angle | C1-N1-C7 | 105.0 |
| Bond Length | N1-C7 | 1.39 | Bond Angle | N1-C7-C6 | 110.0 |
| Bond Length | C6-C7 | 1.40 | Bond Angle | C7-C6-C5 | 120.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. FMO analysis is used to evaluate charge transfer within a molecule and identify the most probable sites for chemical reactions. For this compound, the HOMO is expected to be localized over the fused benzene (B151609) and oxazole (B20620) rings, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group, indicating the regions of nucleophilic and electrophilic character, respectively.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; a higher energy value suggests stronger nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; a lower energy value suggests stronger electrophilicity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different colors on the molecular surface corresponding to varying electrostatic potential values. Red and yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack.
In this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the oxygen atoms of the carboxyl group and the oxygen and nitrogen atoms of the oxazole ring, highlighting these as the primary sites for electrophilic interactions. Conversely, the most positive potential (blue) would be located around the acidic hydrogen of the carboxylic acid group, marking it as the principal site for nucleophilic attack.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are instrumental in understanding the dynamic behavior of benzoxazole derivatives, particularly their interactions with biological targets like enzymes or receptors. MD simulations can validate the stability of ligand-receptor complexes predicted by molecular docking and provide insights into the conformational changes that occur upon binding. For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments or to model its interaction within the active site of a target protein, revealing key binding interactions and their stability over a simulation period.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods, especially three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this field. These methods are applied to series of benzoxazole derivatives to build models that quantitatively relate their structural features (e.g., steric, electrostatic fields) to their inhibitory activities against targets like VEGFR-2 kinases.
The resulting 3D-QSAR models generate contour maps that visualize the regions where modifications to the molecular structure—such as adding bulky groups, electron-donating groups, or hydrogen bond donors/acceptors—would likely enhance or diminish biological activity. Such computational SAR studies provide crucial guidance for the rational design and optimization of new, more potent benzoxazole-based therapeutic agents.
Prediction of Reaction Mechanisms and Pathways
Computational chemistry, particularly DFT, is extensively used to elucidate reaction mechanisms by modeling the potential energy surface of a chemical transformation. This approach allows researchers to map out the entire reaction pathway, including reactants, transition states, intermediates, and products. By calculating the activation energies for different potential pathways, the most energetically favorable mechanism can be identified.
For instance, DFT calculations have been used to investigate the cyclization reaction that forms the benzoxazole ring, confirming that a 5-endo-trig pathway is preferred over other alternatives. Similarly, computational studies can be applied to predict the mechanisms of other reactions involving this compound, such as its decarboxylation, by modeling various potential routes, including catalyzed or oxidative pathways. These theoretical predictions are in good agreement with experimental findings and provide a deeper understanding of the reaction's underlying details.
Chemoinformatics and QSAR Approaches
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery and development. These methodologies are employed to predict the physicochemical properties and biological activities of chemical compounds, thereby streamlining the identification and optimization of potential drug candidates. In the context of this compound and its derivatives, these approaches have been instrumental in elucidating the structural requirements for their biological actions.
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by quantifying variations in chemical structure through molecular descriptors and relating them to changes in a measured biological endpoint. For the benzoxazole class of compounds, various QSAR studies have been conducted to understand their anticancer, antimicrobial, and anti-inflammatory activities. These studies often utilize a range of molecular descriptors, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its interaction with biological membranes and protein binding pockets.
A hypothetical QSAR study for a series of this compound derivatives might explore their activity as negative allosteric modulators of the dopamine (B1211576) D2 receptor. In such a study, the biological activity would be the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). The molecular descriptors would be calculated for each derivative, and a statistical model would be generated to predict the activity based on these descriptors.
For instance, a simplified QSAR model could be represented by the following equation:
pKi = β0 + β1LogP + β2PSA + β3*MW
Where:
pKi is the negative logarithm of the inhibitory constant.
LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).
PSA is the polar surface area.
MW is the molecular weight.
β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.
Such a model would allow researchers to predict the dopamine D2 receptor inhibitory activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency.
Below is an interactive data table showcasing hypothetical data for a QSAR study on a series of this compound derivatives.
| Compound | R-group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | pKi (Hypothetical) |
| This compound | H | 163.13 | 1.85 | 59.54 | 4.34 |
| Derivative A | CH3 | 177.16 | 2.25 | 59.54 | 4.50 |
| Derivative B | Cl | 197.58 | 2.55 | 59.54 | 4.85 |
| Derivative C | OCH3 | 193.16 | 1.80 | 68.77 | 4.65 |
| Derivative D | NO2 | 208.13 | 1.90 | 105.34 | 4.20 |
Chemoinformatics tools are also employed for in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. For this compound, various physicochemical properties can be calculated using chemoinformatics software, as detailed in the table below.
| Property | Value |
| Molecular Formula | C8H5NO3 |
| Molecular Weight | 163.13 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 163.026943 g/mol |
| Monoisotopic Mass | 163.026943 g/mol |
| Topological Polar Surface Area | 59.5 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 213 |
These chemoinformatic predictions, combined with QSAR models, provide a powerful framework for the rational design of novel this compound derivatives with improved biological activity and drug-like properties.
Advanced Characterization Methodologies in Benzooxazole 2 Carboxylic Acid Research
Spectroscopic Techniques
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: In the proton NMR spectrum of Benzooxazole-2-carboxylic acid, the signals corresponding to the protons on the fused benzene (B151609) ring typically appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the specific substitution. The most downfield signal is typically the acidic proton of the carboxylic acid group, which is often a broad singlet appearing at δ 10-13 ppm or even higher, due to hydrogen bonding. princeton.edulibretexts.orgpressbooks.pub
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, the carboxyl carbon atom is characteristically found far downfield, typically in the range of δ 165–185 ppm. libretexts.orgpressbooks.pub The carbon atoms of the aromatic benzoxazole (B165842) ring system would produce a series of signals in the approximate range of δ 110–160 ppm.
Expected NMR Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets |
| ¹³C | Carboxylic Acid (-C OOH) | 165 - 185 | - |
| ¹³C | Aromatic/Heterocyclic (Ar-C) | 110 - 160 | - |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is distinguished by characteristic absorption bands from its carboxylic acid and benzoxazole moieties.
Key expected absorption bands include:
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgpressbooks.pubdocbrown.info
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected. Due to conjugation with the benzoxazole ring system, this peak typically appears between 1710 and 1680 cm⁻¹. pressbooks.pubspectroscopyonline.com
C-O Stretch: The stretching vibration of the C-O single bond within the carboxylic acid group usually appears in the 1320–1210 cm⁻¹ region. docbrown.infospectroscopyonline.com
C=N and C=C Stretches: Absorptions related to the C=N bond of the oxazole (B20620) ring and the C=C bonds of the aromatic system are expected in the 1650–1450 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the benzene ring typically occur in the 900–675 cm⁻¹ range, and their pattern can give clues about the substitution pattern.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -COOH | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| -COOH | C=O Stretch | 1710 - 1680 | Strong |
| -COOH | C-O Stretch | 1320 - 1210 | Medium |
| Aromatic/Heterocycle | C=C and C=N Stretch | 1650 - 1450 | Medium to Weak |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns. The molecular formula for this compound is C₈H₅NO₃, corresponding to a monoisotopic mass of approximately 163.03 Da. scbt.comchemscene.comchemspider.com
In a typical mass spectrum, one would expect to observe:
Molecular Ion Peak [M]⁺: A peak at m/z ≈ 163, corresponding to the intact molecule.
Key Fragmentation Peaks: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group or parts of it.
[M-OH]⁺: A fragment at m/z ≈ 146, resulting from the loss of a hydroxyl radical.
[M-COOH]⁺ or [M-HCOO]⁺: A fragment at m/z ≈ 118, from the loss of the entire carboxylic acid group (mass 45).
[M-CO₂]⁺: Decarboxylation can lead to a fragment at m/z ≈ 119.
Chromatographic Separations
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures or biological samples.
HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A common approach for analyzing aromatic carboxylic acids involves reverse-phase HPLC.
A typical HPLC method would utilize:
Stationary Phase: A C18 (octadecylsilyl) column is frequently used, which separates compounds based on their hydrophobicity.
Mobile Phase: A mixture of an aqueous solvent (often with a buffer or acid modifier like formic acid or acetic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation.
Detection: Due to its aromatic structure, this compound has strong UV absorbance, making a UV detector an ideal choice for detection and quantification.
Typical HPLC Parameters for Carboxylic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Detector | UV (e.g., at 254 nm) |
Gas chromatography is a powerful separation technique but is generally reserved for compounds that are volatile and thermally stable. Carboxylic acids like this compound are polar and have low volatility due to strong intermolecular hydrogen bonding, making them unsuitable for direct GC analysis. colostate.edu
To overcome this limitation, derivatization is required. This process chemically modifies the carboxylic acid group to create a more volatile and less polar derivative. gcms.cz Common derivatization strategies include:
Silylation: The active hydrogen of the carboxylic acid is replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. lmaleidykla.ltsigmaaldrich.com The resulting TMS ester is much more volatile and suitable for GC analysis.
Alkylation (Esterification): The carboxylic acid is converted into an ester (e.g., a methyl or ethyl ester). This is often achieved by reaction with an alcohol in the presence of an acid catalyst. gcms.cz These esters are significantly more volatile than the parent acid.
Once derivatized, the compound can be readily separated and analyzed on a standard GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. The formation of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol (B121084) has also been utilized as a derivatization method for GC/MS analysis of the original acids. colostate.edu
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the direct crystallographic analysis of this compound is complicated by its tendency to decarboxylate, studies on closely related derivatives, such as its methyl ester, offer significant insights into the molecular geometry and packing motifs inherent to this class of compounds rsc.org.
Detailed crystallographic studies have been successfully performed on methyl 1,3-benzoxazole-2-carboxylate, providing a valuable model for understanding the solid-state characteristics of 2-carboxy-substituted benzooxazoles nih.gov. The analysis of this derivative reveals key structural features that are likely to be shared with the parent carboxylic acid.
The molecule of methyl 1,3-benzoxazole-2-carboxylate is nearly planar, a characteristic feature of the rigid benzoxazole ring system. The crystal structure is characterized by a flattened herringbone arrangement of the molecules. This packing is stabilized by a network of intermolecular interactions, including C—H⋯N and C—H⋯O hydrogen bonds, as well as C–O⋯π and π–π stacking interactions nih.gov. The π–π stacking interactions are observed between the benzoxazole ring systems of adjacent molecules, contributing significantly to the stability of the crystal lattice nih.gov.
The crystallographic data for methyl 1,3-benzoxazole-2-carboxylate is summarized in the following tables.
Table 1: Crystal Data and Structure Refinement for Methyl 1,3-benzoxazole-2-carboxylate
| Parameter | Value |
| Empirical formula | C₉H₇NO₃ |
| Formula weight | 177.16 |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 5.3968 (2) |
| b (Å) | 14.2881 (6) |
| c (Å) | 5.4022 (2) |
| α (°) | 90 |
| β (°) | 105.894 (2) |
| γ (°) | 90 |
| Volume (ų) | 400.72 (3) |
| Z | 2 |
Table 2: Selected Bond Lengths for Methyl 1,3-benzoxazole-2-carboxylate
| Bond | Length (Å) |
| N1–C1 | 1.293 (2) |
| O1–C1 | 1.369 (2) |
| O1–C6 | 1.391 (2) |
| C1–C2 | 1.481 (2) |
| C2–O2 | 1.201 (2) |
| C2–O3 | 1.332 (2) |
The planarity of the benzoxazole moiety and the specific intermolecular interactions observed in the crystal structure of its methyl ester are critical for understanding how this compound and its derivatives might interact with biological targets or self-assemble in materials science applications. The herringbone packing motif is a common feature in the crystal structures of planar aromatic molecules and is driven by the optimization of van der Waals and electrostatic interactions.
Biological and Pharmacological Research on Benzooxazole 2 Carboxylic Acid
Antimicrobial Activity Studies
The benzoxazole (B165842) scaffold is a constituent of numerous compounds investigated for their antimicrobial properties. Research in this area has explored the efficacy of Benzooxazole-2-carboxylic acid and its derivatives against a range of pathogenic bacteria and fungi.
Antibacterial Efficacy
Studies have indicated that this compound possesses notable antibacterial properties. In one comparative study, this compound (referred to as Compound A) demonstrated the highest antimicrobial activity against Staphylococcus aureus when compared to other synthesized benzoxazole derivatives. wisdomlib.org The antibacterial effect of this compound was evaluated using the disc diffusion technique and was compared against the standard antibiotic, ciprofloxacin. wisdomlib.org
While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in the available research, numerous studies have reported the antibacterial efficacy of its derivatives against various Gram-positive and Gram-negative bacteria. For instance, certain 2-substituted benzoxazole derivatives have shown potent activity against Escherichia coli and Staphylococcus aureus. nih.govnih.gov The antibacterial activity of various benzoxazole derivatives is often attributed to substitutions at different positions on the benzoxazole ring system.
| Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(p-chlorobenzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole | Staphylococcus aureus | Data not available in provided sources |
| Benzoxazole-thiazolidinone hybrids (BT25, BT26) | Staphylococcus aureus (including MRSA & VRSA) | ≤ 4 |
| 2-substituted benzoxazole derivatives | Escherichia coli | Data not available in provided sources |
Antifungal Efficacy
The benzoxazole nucleus is also associated with antifungal properties. wisdomlib.org While direct studies on the antifungal efficacy of this compound are limited, its derivatives have been evaluated against various fungal pathogens. For example, certain 2-substituted benzoxazole derivatives have demonstrated good antifungal activity against Candida albicans and Aspergillus clavatus. nih.gov The antifungal potential of these compounds highlights the importance of the benzoxazole scaffold in the development of new antifungal agents.
| Derivative | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 (a benzoxazole derivative) | Candida krusei | 15.6 |
| Compound 1 (a benzoxazole derivative) | Candida albicans | 62.5 |
| Compound 1 (a benzoxazole derivative) | Candida tropicalis | 125.0 |
| 2-phenyl benzoxazole and 2-amino phenyl benzoxazole derivatives | Candida albicans | >70% inhibition at 25 µg/mL |
Mechanisms of Antimicrobial Action
The precise mechanism of antimicrobial action for this compound has not been fully elucidated. However, research on benzoxazole derivatives suggests potential modes of action. One proposed mechanism is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govnajah.edu Molecular docking studies with certain benzoxazole derivatives have indicated a potential binding interaction with the active site of DNA gyrase. nih.gov Another suggested mechanism for the broader class of benzoxazole compounds is the inhibition of nucleic acid synthesis.
Anti-inflammatory Properties
Benzoxazole derivatives have been a subject of interest in the search for new anti-inflammatory agents. nano-ntp.comnih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes involved in the inflammatory pathway.
Cyclooxygenase (COX) Inhibition Studies
A significant area of research into the anti-inflammatory properties of benzoxazole derivatives has been their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nano-ntp.comjocpr.com The COX-2 enzyme is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. nano-ntp.com Many studies have focused on synthesizing benzoxazole derivatives that can selectively inhibit COX-2 over COX-1, with the aim of reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
| Derivative | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 (µg/ml) | Celecoxib | 13.4 (µg/ml) |
| Methyl-2-amino benzoxazole carboxylate Mesylate | 16.4 (µg/ml) | Celecoxib | 13.4 (µg/ml) |
| Compound VIIc (a methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylate) | 6.40 | Refecoxib | Data not available in provided sources |
| Compound VIIb (a methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylate) | 9.39 | Refecoxib | Data not available in provided sources |
Modulation of Inflammatory Mediators
The anti-inflammatory effects of benzoxazole derivatives may also be attributed to their ability to modulate various inflammatory mediators. Research on some benzoxazolone derivatives has shown that they can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). nih.gov One study identified a series of benzoxazolone derivatives as inhibitors of myeloid differentiation protein 2 (MD2), which plays a key role in the inflammatory process by sensing lipopolysaccharide (LPS). nih.gov The most active compound in this series demonstrated a direct binding to MD2 protein. nih.gov While these findings are for derivatives, they suggest a potential mechanism by which the benzoxazole scaffold could exert anti-inflammatory effects beyond COX inhibition.
Anticancer and Cytotoxic Activity
The benzoxazole scaffold is a prominent feature in many compounds investigated for anticancer properties. However, research focusing specifically on the parent compound, this compound, reveals limited cytotoxic activity, which has directed scientific efforts toward the synthesis and evaluation of more potent derivatives.
Direct evaluation of this compound against human cancer cell lines has shown it to be largely non-cytotoxic. In a study utilizing an AlamarBlue assay, the compound was tested against the MCF-7 breast cancer cell line and the A549 lung cancer cell line. The results indicated that this compound is not cytotoxic at the highest concentration tested, which was 50 μM nih.gov. This lack of direct anticancer activity in the parent molecule is a key reason why much of the research in this area has focused on creating and testing various structural analogs. nih.gov.
Consistent with its lack of direct cytotoxicity, there is an absence of evidence in the scientific literature detailing the inhibition of specific cellular processes or molecular targets by this compound itself. The focus of mechanistic studies has instead been on highly active derivatives of the benzoxazole family, which have been shown to induce apoptosis and cell-cycle arrest nih.gov. However, these findings are specific to the modified analogs and not the parent carboxylic acid.
Other Pharmacological Activities
While the benzoxazole nucleus is explored for a wide range of biological activities, research on the specific pharmacological properties of this compound is limited.
A review of available scientific literature indicates that while certain complex derivatives containing a benzoxazole moiety have been designed and evaluated as potential antiviral agents against viruses like the tobacco mosaic virus, there are no specific studies reporting the antiviral properties of this compound itself. rawdatalibrary.netnih.gov.
There is no scientific literature available that has investigated or established any antihistaminic or antiallergic activities for this compound. Research in this area has focused on other, more complex heterocyclic carboxylic acid systems nih.gov.
Current scientific research has not explored the potential antiparkinsonian activity of this compound. Studies aiming to develop new therapies for Parkinson's disease have investigated other heterocyclic structures, such as benzimidazole (B57391) derivatives, but have not included the specific compound of interest nih.govnih.gov.
Analgesic Properties
Derivatives of the benzoxazole structure have been investigated for their potential as analgesic agents. Research has explored how different substitutions on the benzoxazole ring influence its pain-relieving effects.
One area of study has been on benzoxazole clubbed 2-pyrrolidinones as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system which plays a role in pain modulation. A series of these compounds were synthesized and evaluated for their analgesic effects. In formalin-induced nociception tests in animal models, certain derivatives demonstrated a significant reduction in pain response in both acute and late phases, with potency comparable to or better than the control drug, gabapentin (B195806), at similar doses. nih.gov Specifically, compounds with 4-NO2 and 4-SO2NH2 substitutions on a phenyl ring attached to the pyrrolidinone moiety were identified as highly potent MAGL inhibitors. nih.gov
Another study focused on newly synthesized 1,2-benzoxazolone and 3-chloro-1,2-benzoxazole derivatives. nih.gov These compounds were screened for their in-vivo analgesic activity using the acetic acid-induced writhing method in rats. Several derivatives exhibited moderate to good analgesic activity, with two compounds in particular showing significant inhibition of writhing at a dose of 5 mg/kg. nih.gov
The table below summarizes the analgesic activity of selected benzoxazole derivatives from research studies.
| Compound Type | Specific Derivative Example | Assay | Finding |
| Benzoxazole clubbed 2-pyrrolidinone | 4-SO2NH2 phenyl derivative (Compound 20) | Formalin-induced nociception | Dose-dependent reduction in pain response, better potency than gabapentin at 30 mg/kg. nih.gov |
| Benzoxazole clubbed 2-pyrrolidinone | 4-NO2 phenyl derivative (Compound 19) | Formalin-induced nociception | Significant reduction in pain response. nih.gov |
| 1,2-benzoxazolone derivative | Compound 8a | Acetic acid-induced writhing | ~45% inhibition of writhing at 5 mg/kg. nih.gov |
| 3-chloro-1,2-benzoxazole derivative | Compound 9c | Acetic acid-induced writhing | ~54% inhibition of writhing at 5 mg/kg. nih.gov |
Anthelmintic Activity
Helminth infections remain a significant global health issue, prompting research into new anthelmintic agents. Benzoxazole derivatives have emerged as a class of compounds with potential in this area.
A study involving the synthesis of novel 5-nitro-1,3-benzoxazole derivatives demonstrated their in vitro anthelmintic activity. mdpi.com These compounds were tested for their efficacy, and the time taken for paralysis and death of the worms was recorded. The study identified 5-nitro-1,3-benzoxazole-2-thiol (Compound 1) and another derivative (Compound 4) as potent anthelmintic molecules. mdpi.com Molecular docking studies suggested that the mechanism of action could be the inhibition of β-tubulin, a protein crucial for the cytoskeleton of parasites. mdpi.comresearchgate.net The binding affinity of these compounds to β-tubulin showed a good correlation with their observed anthelmintic effects. mdpi.comresearchgate.net
The results from the in vitro anthelmintic screening are detailed in the table below.
| Compound | Time to Paralysis (min) | Time to Death (min) |
| 5-nitro-1,3-benzoxazole-2-thiol (1) | 28.66 ± 0.88 | 53.33 ± 0.88 |
| Compound 4 | 31.00 ± 0.57 | 56.66 ± 0.88 |
| Standard Drug | 25.66 ± 0.88 | 49.66 ± 0.88 |
Enzyme Inhibition and Receptor Modulation
The biological effects of this compound derivatives are often linked to their ability to interact with and modulate the activity of specific enzymes and cellular receptors.
DNA Topoisomerase Inhibition
DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription, making them key targets for antimicrobial and anticancer drugs. nih.gov Several studies have investigated 2-substituted benzoxazoles as inhibitors of these enzymes.
In one study, a series of 2-substituted benzoxazoles and their potential metabolites were evaluated for their inhibitory activity against eukaryotic DNA topoisomerase I (Topo I) and II (Topo II). nih.govmdpi.com The results from DNA topoisomerase relaxation assays showed that several derivatives inhibited these enzymes. Specifically, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most potent Topo II inhibitor among the tested compounds. nih.govmdpi.com The structure-activity relationship analysis indicated that bulky groups at certain positions on the phenyl ring increased both Topo I and Topo II inhibition for the benzoxazole derivatives. nih.govmdpi.com
The antibacterial potential of other 2-benzyl substituted benzoxazole derivatives has also been linked to their ability to inhibit DNA topoisomerase II. nih.gov
The table below presents the inhibitory concentrations (IC50) for selected benzoxazole derivatives against human topoisomerases.
| Compound | Target Enzyme | IC50 (µM) |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I | 104 nih.govmdpi.com |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo II | 71 nih.govmdpi.com |
Melatonin (B1676174) Receptor Antagonism
While the benzoxazole scaffold has been explored for its interaction with melatonin receptors, the available scientific literature focuses on the development of benzoxazole derivatives as melatonin receptor agonists. researchgate.net Research has led to the identification of benzoxazole derivatives with high binding affinity for human MT1 and MT2 receptors, with some compounds showing greater affinity than melatonin itself. researchgate.net These studies have established the benzoxazole nucleus as a significant pharmacophore for developing melatoninergic agonists. researchgate.net At present, there is a lack of available research focused on the development or identification of benzoxazole-2-carboxylic acid derivatives as selective melatonin receptor antagonists.
Rho-kinase Inhibition
Rho-associated coiled-coil-containing protein kinases (ROCK) are serine/threonine kinases that play a role in various cellular functions. The inhibition of ROCK is an attractive strategy for treating diseases like hypertension and glaucoma. Research has led to the development of Rho kinase inhibitors based on two primary scaffolds: benzimidazoles and benzoxazoles. Structure-activity relationship (SAR) studies and optimization efforts have resulted in novel and selective inhibitors of ROCK-II with high potency in both enzymatic and cell-based assays. These benzoxazole-based inhibitors have shown promising characteristics such as good microsomal stability and oral bioavailability.
N-myristoyl transferase inhibition
N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine (B1666218) of various proteins. This process, known as N-myristoylation, is crucial for protein localization and signal transduction, and NMT has been identified as a target for anticancer, antifungal, and antiparasitic agents. mdpi.com Numerous potent NMT inhibitors have been reported and are under investigation. mdpi.com However, a review of the current scientific literature does not indicate that the benzoxazole scaffold is a primary structure being explored for NMT inhibition. The identified potent inhibitors typically belong to other chemical classes, such as sulfonamides.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological activity of benzooxazole derivatives is significantly influenced by the nature and position of various substituent groups on the benzooxazole core. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing compounds with enhanced potency and selectivity. Research has shown that the position of a substituent is often decisive for the biological activity, while the nature of the group can modulate the intensity of this activity jocpr.com.
Impact of Substituent Groups on Biological Activity
The introduction of different functional groups onto the benzooxazole scaffold can dramatically alter its pharmacological profile, affecting its antimicrobial, anticancer, and enzyme inhibitory activities. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in these interactions researchgate.net.
For instance, in the context of antimicrobial activity, the presence of specific groups has been shown to enhance efficacy. Studies on 2-substituted benzooxazoles revealed that incorporating a fluorine ("F") substituent on an attached phenyl ring resulted in improved activity against E. coli nih.gov. Further research into antifungal agents has demonstrated that electron-withdrawing groups, such as chlorine or nitro groups, attached at position 5 of the heterocyclic nucleus increase the potency against Candida albicans esisresearch.org.
In the development of fatty acid amide hydrolase (FAAH) inhibitors, a systematic evaluation of different groups at the 2-position of the benzooxazole ring identified an isoindoline (B1297411) group as being optimal for potency researchgate.net. Similarly, for anticancer applications, a benzooxazole compound bearing a p-fluorophenyl group showed increased cytotoxicity in several cancer cell lines researchgate.net. The structure-activity relationship of certain benzooxazole derivatives suggests that the presence of both electron-withdrawing and electron-releasing groups at various positions can enhance the antiproliferative effects of the compounds researchgate.net.
The following table summarizes the observed impact of various substituent groups on the biological activity of benzooxazole derivatives based on research findings.
| Substituent Group | Target/Activity | Observation | Reference |
| Fluorine (p-fluorophenyl) | Anticancer (Cytotoxicity) | Increased cytotoxicity against various adenocarcinoma cells. | researchgate.net |
| Fluorine | Antibacterial (E. coli) | Improved activity when substituted on a phenyl ring at the 2-position. | nih.gov |
| Chlorine | Antifungal (C. albicans) | Increased potency when attached at position 5. | esisresearch.org |
| Nitro | Antifungal (C. albicans) | Increased potency when attached at position 5. | esisresearch.org |
| Isoindoline | Enzyme Inhibition (hFAAH) | Identified as an optimal substituent at the 2-position for potent inhibition. | researchgate.net |
Positional Effects of Functional Groups
The specific location of functional groups on the benzooxazole ring system is a critical determinant of biological activity, often more so than the mere presence of the group itself. Research indicates that certain positions are key for conferring activity, while others are more involved in modulating the degree of that activity jocpr.comindexcopernicus.com.
The 2-position is frequently highlighted as being decisive for the biological activity of benzooxazole derivatives jocpr.comindexcopernicus.com. For example, extensive SAR studies for hFAAH inhibitors focused on modifying the substituent at the 2-position, which led to the discovery that an isoindoline group at this specific location resulted in particularly potent compounds researchgate.net. Once this optimal group was identified, the effects of different groups at other positions, such as position 5, were re-evaluated to further refine the activity researchgate.net.
Position 5 is recognized as being influential in determining the intensity of the biological effect jocpr.comindexcopernicus.com. For instance, the introduction of electron-withdrawing groups like chlorine or nitro at the 5-position was found to enhance antifungal potency esisresearch.org.
Other positions on the benzene (B151609) ring also play significant roles. The addition of a 6-acyl function to the 2-oxo-3H-benzoxazole ring was found to be favorable for analgesic activity jocpr.com. Furthermore, the introduction of a methyl group at the 7th position of a 2-substituted benzooxazole derivative boosted its antibacterial activity against E. coli nih.gov.
This table illustrates the influence of the position of functional groups on the biological activities of benzooxazole compounds.
| Position | Functional Group Example | Resulting Biological Activity | Observation | Reference |
| 2 | Isoindoline | hFAAH Inhibition | This position is considered decisive for activity; this group yielded potent inhibitors. | researchgate.net |
| 5 | Chlorine, Nitro | Antifungal | This position influences the intensity of activity; these groups increased potency. | esisresearch.org |
| 6 | Acyl | Analgesic | The 6-acyl group on a 2-oxo-3H-benzoxazole core was favorable for this activity. | jocpr.com |
| 7 | Methyl | Antibacterial (E. coli) | Introduction of this group at this position boosted activity. | nih.gov |
Applications and Potential in Medicinal Chemistry
Drug Discovery and Development
The journey of a drug from concept to clinic often begins with the identification of a promising chemical scaffold, and the benzoxazole (B165842) ring is considered a valuable starting point. nih.govresearchgate.net Its planar structure and potential for diverse chemical modifications make it a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. researchgate.net Derivatives of benzooxazole-2-carboxylic acid have been actively investigated for their potential in treating a range of diseases, particularly cancer and bacterial infections. biosynth.comnih.gov
This compound itself can act as a lead compound, which is a chemical starting point for the design of a new drug. Its inherent biological activities, including the ability to inhibit the growth of cancer cells and bacteria, make it a valuable template. biosynth.com For instance, studies have indicated that the compound may exert anticancer effects by binding to estrogen receptors, providing a basis for developing targeted cancer therapies. biosynth.com The core structure of this compound provides the essential framework that researchers can systematically modify to enhance potency, selectivity, and pharmacokinetic properties.
Once a lead compound is identified, the next critical step is its chemical optimization to improve its drug-like properties. For this compound, this involves modifying its structure to create derivatives with enhanced biological activity. A key strategy is molecular hybridization, where the benzoxazole core is fused with other pharmacologically active fragments. nih.gov
A notable example of this approach is in the development of new Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors for cancer treatment. nih.gov Researchers have successfully replaced the indolinylidene moiety of an existing multi-targeted inhibitor, Sunitinib, with a benzoxazole scaffold to generate novel and potent anti-angiogenic agents. nih.gov This optimization led to the identification of several derivatives with significant growth inhibitory activity against human liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov The carboxylic acid group on similar heterocyclic scaffolds is often converted into esters or amides to fine-tune properties such as solubility and the ability to cross cell membranes. nih.gov
| Compound | IC₅₀ against HepG2 (μM) | IC₅₀ against MCF-7 (μM) |
|---|---|---|
| 12d | 16.51 | 20.15 |
| 12f | 15.84 | 19.63 |
| 12i | 14.33 | 18.82 |
| 12l | 10.50 | 15.21 |
| 13a | 18.11 | 22.47 |
Development of Novel Therapeutic Agents
The optimization of this compound derivatives has paved the way for novel therapeutic agents with significant potential. In the field of oncology, research has yielded potent VEGFR-2 inhibitors that not only halt cancer cell proliferation but also induce programmed cell death, or apoptosis. nih.gov
The most potent derivative from one study, compound 12l , demonstrated a VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. nih.gov Further biological evaluation revealed that this compound could arrest the growth of liver cancer cells and trigger apoptosis by significantly increasing the levels of pro-apoptotic proteins like Caspase-3 (2.98-fold) and BAX (3.40-fold), while decreasing the level of the anti-apoptotic protein Bcl-2 (2.12-fold). nih.gov Beyond cancer, the fundamental structure of this compound is also explored for creating new antibacterial agents, leveraging its ability to bind metal ions essential for bacterial growth. biosynth.com
Role as Pharmaceutical Intermediates and Building Blocks
Beyond its direct role as a lead compound, this compound is a crucial intermediate and building block in synthetic organic chemistry. researchgate.net Its structure is a versatile starting material for constructing more complex molecules. researchgate.net The carboxylic acid group provides a reactive site for a variety of chemical reactions, enabling chemists to attach the benzoxazole scaffold to other molecular fragments. nih.gov
For example, the methyl ester of this compound is used specifically as an intermediate for synthesizing other compounds, such as antimicrobial agents. This utility makes the parent acid a valuable commodity in the synthesis of new pharmaceutical candidates. It is important for synthetic chemists to consider that the benzoxazole-2-carboxylic acid scaffold can be susceptible to decarboxylation (loss of CO₂) under certain reaction conditions. rsc.org
Fluorescent Labeling and Imaging Applications
The benzoxazole core structure is a component of molecules known for their fluorescent properties. While specific applications for this compound itself in this area are not extensively documented, related heterocyclic compounds like benzothiazoles are utilized in imaging and detection applications due to their fluorescence. The inherent photophysical properties of the benzoxazole ring system suggest that its derivatives could be developed for use as fluorescent labels in biological research, allowing for the visualization of cellular processes and the tracking of molecules within a biological system.
Future Perspectives and Research Challenges
Development of More Sustainable Synthetic Routes
Traditional methods for synthesizing benzoxazole (B165842) derivatives often involve harsh conditions, toxic catalysts, and the generation of significant waste. mdpi.comnih.gov A major future challenge lies in the development of more sustainable and environmentally benign synthetic protocols. mdpi.com Research is increasingly focused on "green chemistry" approaches that prioritize efficiency, safety, and minimal environmental impact. nih.govbohrium.com
Key areas of development include:
Novel Catalysts: There is a strong emphasis on creating and utilizing reusable and non-toxic catalysts. organic-chemistry.org Examples include the use of fly ash, a waste product, as a green catalyst for the synthesis of 2-phenyl substituted benzoxazoles. nih.gov Other innovative catalysts being explored are Al3+-exchanged K10 clay, samarium triflate, and various magnetic nanoparticles that can be easily recovered and reused. organic-chemistry.orgsemanticscholar.orgresearchgate.net
Greener Solvents and Conditions: The move away from hazardous organic solvents is a critical goal. Researchers are exploring aqueous media, ionic liquids, and solvent-free reaction conditions, often assisted by ultrasound or microwave irradiation to increase reaction rates and yields. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net These methods not only reduce waste but can also lead to faster and more efficient reactions. bohrium.com For instance, one method reports the synthesis of benzoxazoles under solvent-free sonication, producing only water as a byproduct. nih.govbohrium.com
Atom Economy: Future synthetic strategies will aim to maximize the incorporation of starting materials into the final product, a principle known as atom economy. organic-chemistry.org This includes one-pot synthesis and multi-component reactions that streamline processes and reduce the number of purification steps required. nih.govmdpi.com
The successful implementation of these green methodologies will be crucial for the cost-effective and environmentally responsible production of benzoxazole-2-carboxylic acid and its derivatives for research and potential commercial applications. mdpi.com
Advanced Computational Studies for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling a more rational and targeted approach to designing novel molecules. For benzoxazole-2-carboxylic acid derivatives, advanced computational studies are pivotal in predicting their biological activity and understanding their mechanism of action at the molecular level.
Molecular Docking: This technique is widely used to predict the binding orientation of benzoxazole derivatives within the active site of a target protein. nih.govresearchgate.net By simulating the interaction between the ligand (the benzoxazole derivative) and the receptor, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds, that stabilize the complex. mdpi.comresearchgate.net This information is crucial for designing compounds with improved potency and selectivity. nih.gov For example, docking studies have been used to investigate the interaction of benzoxazole derivatives with targets like the vascular endothelial growth factor receptor (VEGFR-2) and the enzyme CYP1A1. nih.govdntb.gov.ua
Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic properties of the molecules. dntb.gov.uadntb.gov.ua These studies help in understanding the molecule's optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netdntb.gov.ua This knowledge aids in predicting the reactivity and stability of the designed compounds. researchgate.net
Structure-Activity Relationship (SAR) Studies: Computational methods are instrumental in building SAR models. By analyzing a series of related compounds and their biological activities, researchers can identify the structural features that are essential for a desired effect. nih.govnih.gov This allows for the targeted modification of the benzoxazole-2-carboxylic acid scaffold to enhance its therapeutic properties.
These in silico approaches significantly accelerate the drug design process, reduce the number of compounds that need to be synthesized and tested, and provide deep insights that guide the development of more effective therapeutic agents. scilit.com
Exploration of Novel Biological Targets and Mechanisms
Derivatives of benzoxazole are known to possess a remarkably broad spectrum of biological activities. igi-global.comresearchgate.net A significant area of future research will be the continued exploration of new biological targets and the elucidation of the underlying mechanisms of action for compounds based on the benzoxazole-2-carboxylic acid core.
The diverse pharmacological potential includes:
Anticancer Activity: This is one of the most extensively studied areas. wisdomlib.orgajphs.com Benzoxazole derivatives have shown promise against various cancer cell lines. nih.govnih.gov Future work will focus on identifying novel cancer-related targets. For instance, some derivatives act as inhibitors of VEGFR-2, a key protein in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov Others, like the prodrug Phortress, are activated by CYP1A1 enzymes to exhibit anticancer effects, a mechanism that warrants further investigation for new analogues. nih.gov
Antimicrobial Effects: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. wisdomlib.org Benzoxazole derivatives have demonstrated activity against various bacterial and fungal strains. nih.govnih.gov Future studies will aim to identify their specific microbial targets and mechanisms, which could differ from existing antibiotics.
Neurological and Inflammatory Targets: Research has also pointed to the potential of these compounds in treating other conditions. Certain benzoxazole derivatives have been identified as partial agonists for the 5-HT3 receptor, suggesting potential applications in treating irritable bowel syndrome. nih.gov Others have shown anti-inflammatory, analgesic, and anticonvulsant properties, indicating a wide range of possible therapeutic uses that are yet to be fully explored. globalresearchonline.netresearchgate.net
Identifying new biological targets and understanding how these compounds exert their effects at a molecular level are crucial steps for the development of the next generation of benzoxazole-based therapeutics. researchgate.netwisdomlib.org
Clinical Translation Potential of Benzoxazole-2-carboxylic acid Derivatives
While preclinical studies have demonstrated the significant therapeutic potential of benzoxazole derivatives, the ultimate goal is their successful translation into clinical use. igi-global.comresearchgate.net This pathway is fraught with challenges, including optimizing efficacy, ensuring safety, and developing suitable formulations. The broad biological activity of this class of compounds suggests a high potential for developing new treatments for a variety of diseases. globalresearchonline.netwisdomlib.org
Key areas of focus for clinical translation include:
Oncology: Given the potent anticancer activity observed in many preclinical studies, oncology remains a primary area for the potential clinical application of benzoxazole derivatives. nih.govajphs.com Compounds designed as specific enzyme inhibitors (e.g., VEGFR-2 inhibitors) or as prodrugs activated within tumor cells represent promising strategies. nih.govnih.gov
Infectious Diseases: The demonstrated antibacterial and antifungal properties make benzoxazole derivatives attractive candidates for developing new drugs to combat drug-resistant infections. nih.govwisdomlib.org
Gastrointestinal and Neurological Disorders: The discovery of derivatives acting on specific receptors like 5-HT3 opens up possibilities for treating conditions such as irritable bowel syndrome, potentially with fewer side effects than existing treatments. nih.gov
The journey from a promising laboratory compound to an approved drug is long and complex. However, the consistent and diverse biological activities reported for benzoxazole-2-carboxylic acid derivatives provide a strong rationale for their continued development and investigation, with the hope of delivering novel and effective therapies to patients in the future. wisdomlib.orgajphs.com
Q & A
Q. What are the optimal synthetic routes for preparing benzooxazole-2-carboxylic acid in laboratory settings?
- Methodological Answer : this compound is typically synthesized via cyclization reactions of ortho-substituted precursors. A common approach involves the condensation of 2-aminophenol derivatives with glyoxylic acid under acidic conditions, followed by oxidation to introduce the carboxylic acid moiety. Alternative routes include the use of microwave-assisted synthesis to enhance reaction efficiency and yield. Researchers should optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) based on precursor availability. Purity verification via HPLC (>95%) is critical, as side reactions may produce benzoxazole isomers or unreacted intermediates .
Q. What purification techniques are recommended for this compound to achieve high chemical purity?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMSO or DMF) is effective for removing non-polar impurities. For trace contaminants, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is advised. Thermal stability should be considered during purification, as decomposition may occur above 167°C (flash point) . Post-purification characterization via melting point analysis and mass spectrometry ensures batch consistency.
Q. How can spectroscopic methods (e.g., NMR, IR) be effectively employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : The aromatic protons of the benzoxazole ring typically appear as a multiplet in the δ 7.2–8.1 ppm range, while the carboxylic acid proton (if protonated) resonates near δ 12–13 ppm.
- ¹³C NMR : The carbonyl carbon (C-2) is observed at ~δ 165–170 ppm, distinct from ester or amide derivatives.
- IR : Strong absorption bands for the carboxylic acid group (O–H stretch: ~2500–3000 cm⁻¹; C=O: ~1680–1700 cm⁻¹) and benzoxazole ring (C=N: ~1620 cm⁻¹) confirm structural integrity.
- MS : ESI-MS in negative ion mode typically shows [M–H]⁻ at m/z 162.1 (C₈H₅NO₃) .
Advanced Research Questions
Q. What experimental strategies are employed to evaluate the potential of this compound derivatives as COX-2 inhibitors?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., methyl, methoxy) at the 5- or 6-position of the benzoxazole ring to modulate electronic effects and binding affinity.
- In vitro Assays : Use COX-2 enzyme inhibition kits (e.g., ovine COX-2) to measure IC₅₀ values. Compare selectivity against COX-1 to assess specificity.
- Molecular Docking : Perform simulations with COX-2 crystal structures (PDB: 5KIR) to predict binding modes. Prioritize derivatives with hydrogen bonding to Arg120 and hydrophobic interactions with Tyr355 .
Q. How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?
- Methodological Answer :
- Data Validation : Cross-reference melting point (reported as N/A in some sources vs. ~157–158°C for analogues ) and solubility (polar vs. non-polar solvents) using standardized protocols.
- Batch Analysis : Characterize multiple synthetic batches via DSC (differential scanning calorimetry) to identify polymorphic variations.
- Literature Review : Account for differences in experimental conditions (e.g., solvent purity, instrumentation calibration) when reconciling conflicting data .
Q. What computational approaches are utilized to predict the reactivity and stability of this compound in various solvent systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution and identify reactive sites (e.g., electrophilic C-2 position).
- Solvent Modeling : Use COSMO-RS to predict solubility parameters and stability in aqueous vs. organic media.
- Degradation Studies : Simulate hydrolysis pathways under acidic/basic conditions to assess susceptibility to ring-opening or decarboxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
